7-Chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (VR23) is a synthetic small molecule belonging to the 7-chloro-4-(piperazin-1-yl)quinoline family of compounds. [] This family of compounds is known to exhibit various pharmacological profiles, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. [] VR23 itself has been identified as a potent and selective proteasome inhibitor with potential anticancer properties. []
Synthesis Analysis
VR23 was identified from a chemical library constructed using a hybrid approach that incorporated a 4-piperazinylquinoline scaffold and a sulfonyl pharmacophore. [] The specific synthesis method is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of VR23 consists of a 7-chloroquinoline core substituted at the 4-position with a piperazine ring. The piperazine ring is further substituted with a 2,4-dinitrophenylsulfonyl group. [] The precise structural data and analysis are not provided in the papers.
Mechanism of Action
VR23 acts as a proteasome inhibitor by primarily targeting the β2 subunit of the 20S proteasome catalytic core. [] This inhibition leads to the accumulation of ubiquitinated proteins within cells, including cyclin E. [] The build-up of ubiquitinated cyclin E disrupts the normal centrosome amplification cycle, leading to abnormal centrosome numbers and ultimately triggering apoptosis in cancer cells. []
Applications
Anticancer Agent: VR23 selectively kills cancer cells by inducing apoptosis, with minimal effect on noncancerous cells. [] It has shown promising in vitro and in vivo activity against multiple myeloma and metastatic breast cancer. []
Synergistic Effect with Bortezomib: VR23 demonstrates a synergistic effect with bortezomib, a clinically approved proteasome inhibitor, in killing multiple myeloma cells, including bortezomib-resistant cells. []
Enhancement of Paclitaxel Activity: VR23 enhances the antitumor activity of paclitaxel while potentially reducing its side effects in treating metastatic breast cancer. []
Future Directions
Optimization of VR23 Structure: Further optimization of the VR23 structure may lead to even more potent and selective proteasome inhibitors. []
Compound Description: 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone is a 7-chloro-4-(piperazin-1-yl)quinoline derivative that has demonstrated significant anti-inflammatory and analgesic activity in both in-vitro and in-vivo experimental models. [] In studies, it exhibited the highest NO inhibitory activity among a series of tested compounds, accompanied by inhibition of iNOS protein expression and reduced gene expression levels of inflammatory markers. [] This compound also displayed potent peripheral and central analgesic effects, comparable to diclofenac sodium and tramadol hydrochloride, respectively. []
4,7-Dichloroquinoline
Compound Description: 4,7-Dichloroquinoline serves as a key precursor in the synthesis of various 7-chloro-4-(piperazin-1-yl)quinoline derivatives, including 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, , , , , ] It undergoes a nucleophilic addition reaction with piperazine, forming 7-chloro-4-(piperazin-1-yl)quinoline, which can be further modified to create a library of compounds with diverse pharmacological profiles. [, ]
Relevance: 4,7-Dichloroquinoline is the starting material for synthesizing 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, ] The presence of chlorine atoms at the 4 and 7 positions allows for selective substitution, enabling the introduction of the piperazinyl and 2,4-dinitrophenylsulfonyl moieties to build the target compound.
7-Chloro-4-(piperazin-1-yl)quinoline
Compound Description: 7-Chloro-4-(piperazin-1-yl)quinoline is a central structural motif in medicinal chemistry, serving as a foundation for numerous bioactive compounds. [, ] This scaffold, either alone or in conjunction with other pharmacophores, has demonstrated a wide range of pharmacological properties, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and more. []
Relevance: 7-Chloro-4-(piperazin-1-yl)quinoline constitutes the core structure of 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [, ] The addition of the 2,4-dinitrophenylsulfonyl substituent to the piperazine ring of this core structure results in the target compound, highlighting the potential for structural modification to create novel molecules with targeted activity.
Compound Description: 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone acts as an intermediate in the synthesis of certain 7-chloro-4-(piperazin-1-yl)quinoline derivatives, particularly those with a 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)ethanone structure. [] These derivatives have shown potential as VEGFR-II inhibitors, showcasing their potential in cancer management. []
Relevance: 2-Chloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone shares the 7-chloro-4-(piperazin-1-yl)quinoline core with 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] While the target compound has a 2,4-dinitrophenylsulfonyl group attached to the piperazine nitrogen, this intermediate possesses a 2-chloroethanone substituent at the same position. This structural similarity underscores the importance of the 7-chloro-4-(piperazin-1-yl)quinoline scaffold in drug development and the potential for modifications at the piperazine nitrogen to modulate biological activity.
Compound Description: 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone, designated as compound 4q in the referenced study, exhibited potent cytotoxic activity against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. [] Notably, it displayed an IC50 of 6.502 µM against MCF-7 cells, comparable to the standard drug doxorubicin (6.774 µM). [] Further evaluation revealed its potential as a VEGFR-II inhibitor with an IC50 of 1.38 µM, demonstrating its promise in cancer therapy. []
Venetoclax (ABT-199) and Metabolite M27
Compound Description: Venetoclax (ABT-199) is a B-cell lymphoma-2 (Bcl-2) protein inhibitor clinically developed for treating hematologic malignancies. [] In humans, it undergoes extensive hepatic metabolism, primarily involving oxidation on the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] A major human metabolite, M27, is formed by CYP3A4-mediated oxidation at the 6 position of the cyclohexenyl ring, followed by cyclization at the α-carbon of the piperazine ring. [] While venetoclax exhibits potent Bcl-2 inhibition, M27 is not expected to have clinically relevant on- or off-target pharmacological activities. []
Relevance: Both venetoclax and its metabolite M27 contain a piperazine ring as a key structural element, similar to 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] The presence of this common structural motif emphasizes the role of piperazine as a versatile building block in medicinal chemistry, capable of contributing to diverse pharmacological profiles. Although venetoclax and M27 differ significantly in their overall structures and activities compared to the target compound, the shared presence of piperazine highlights its importance in drug design.
Compound Description: O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) is a nitric oxide (NO) prodrug belonging to the arylated diazeniumdiolates class. [, , , , ] It demonstrates potent in vitro and in vivo activity against various cancers, including acute myeloid leukemia, multiple myeloma, and several solid tumors. [, , , , , ] JS-K exerts its antineoplastic effects through direct cytotoxicity to malignant cells and inhibition of angiogenesis. [, , , , , ]
1-chloro-2,4-dinitrobenzene
Compound Description: 1-Chloro-2,4-dinitrobenzene is a reactive arylating agent used in various chemical reactions. [, ] It is known for its ability to react with nucleophiles, leading to substitution of the chlorine atom. [, ] In the context of the provided papers, 1-chloro-2,4-dinitrobenzene was used as a model compound to investigate the role of arylation in the biological activity of JS-K. []
Relevance: 1-Chloro-2,4-dinitrobenzene shares the 2,4-dinitrophenyl moiety with 7-chloro-4-(4-((2,4-dinitrophenyl)sulfonyl)piperazin-1-yl)quinoline. [] This structural feature is key to the arylating properties of both compounds, suggesting that the 2,4-dinitrophenyl group in the target compound might contribute to its biological activity through a similar mechanism.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Prostaglandin E1 (PGE1) alcohol is a non-irritant bronchodilator, with relaxant activity on the human bronchial muscle in vitro, comparable to PGE1 at concentrations of 0.01 to 10.0 µg/ml. Asthmatics receiving single dose inhalation treatments reported significant but short-acting bronchodilation at doses of 10 and 30 µg. PGE1 alcohol binds to the mouse recombinant EP3 and EP4 receptors with Ki values of 330 and 190 nM, respectively. TR4161 is a prostaglandin bronchodilator of low tracheobronchial irritancy.
INNO-8875 is an adenosine A1 receptor agonist. It binds to adenosine A1 receptors (Ki = 0.97 nM) and is greater than 10,000-fold selective for adenosine A1 over A2 receptors. Topical application of INNO-8875 (25 µg/eye) reduces intraocular pressure in a rabbit model of ocular hypertension. INNO-8875 (1-50 µg/kg) decreases atrial refractoriness and heart rate, as well as slows atrioventricular nodal conduction, in anesthetized rats. Trabodenoson, also known as INNO-8875 and PJ 875, is a potent and highly selective adenosine A1 receptor agonist. Trabodenoson was shown to significantly reduce IOP in glaucoma and OHT patients and was well-tolerated. Trabodenoson is the first of a new class of compounds designed to lower IOP with a mechanism of action that augments the natural function of the trabecular meshwork, the main passageway to transport aqueous humor out of the eye.
Tradipitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor; NK1R; NK-1R) antagonist with potential anti-emetic, anti-pruritic and anti-inflammatory activities. Upon oral administration, tradipitant competitively binds to and blocks the activity of the NK1R in the central nervous system (CNS), thereby inhibiting the binding of the endogenous ligand and neuropeptide, substance P (SP; neurokinin-1; NK1). This inhibits SP/NK1-mediated signal transduction and may prevent both SP-induced emesis and pruritis. In addition, inhibition of SP/NK1R signaling also reduces neurogenic inflammation which is triggered by the release of neuropeptides, such as substance P, from nerve cells. NK1R is a G protein-coupled receptor (GPCR) that preferentially binds to SP, a neuropeptide secreted by neuronal cells and inflammatory cells. Tradipitant has been used in trials studying the treatment and prevention of Eczema, Pruritus, Gastroparesis, Chronic Pruritus, and Atopic Dermatitis, among others.
Trabectedin is an alkaloid that has been found in E. turbinata and has anticancer activity. It is a guanine-specific DNA alkylating agent and an antagonist of the pregnane X receptor (PXR; IC50 = ~3 nM in a reporter assay). Trabectedin reduces viability of DU145 and PC3 human prostate cancer stem cells in a concentration-dependent manner and induces apoptosis in DU145 and PC3 cancer stem cells and DU145 and PC3 non-stem cancer cells. It inhibits tumor growth in a patient-derived orthotopic xenograft (PDOX) mouse model of leiomyosarcoma when administered at a dose of 0.15 mg/kg per week. Formulations containing trabectedin have been used in the treatment of unresectable or metastatic liposarcoma or leiomyosarcoma. Trabectedin is a tetrahydroisoquinoline alkaloid isolated from the marine tunicate Ecteinascidia turbinata with potential antineoplastic activity. Binding to the minor groove of DNA, trabectedin interferes with the transcription-coupled nucleotide excision repair machinery to induce lethal DNA strand breaks and blocks the cell cycle in the G2 phase. Trabectedin is natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice. Trabectedin is a tetrahydroisoquinoline alkaloid obtained from a Caribbean tunicate Ecteinascidia turbinata. Used for the treatment of soft tissue sarcoma and relapsed ovarian cancer. It has a role as an antineoplastic agent, a marine metabolite, an anti-inflammatory agent and an angiogenesis modulating agent. It is an organic heteropolycyclic compound, an azaspiro compound, an oxaspiro compound, a bridged compound, a lactone, a polyphenol, an acetate ester, a hemiaminal, an organic sulfide, a tertiary amino compound and an isoquinoline alkaloid.
Tralomethrin belongs to the pyrethroid group of pesticides. Tralomethrin is a carboxylic ester resulting from the formal condensation between (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid and the alcoholic hydroxy group of (2S)-hydroxy(3-phenoxyphenyl)acetonitrile. It has a role as a pyrethroid ester insecticide. It is an organobromine compound, a nitrile, a member of cyclopropanes, a carboxylic ester and an aromatic ether. It derives from a (1R)-cis-2,2-dimethyl-3-(1,2,2,2-tetrabromoethyl)cyclopropanecarboxylic acid.
Tralkoxydim belongs to the class of cyclohexanedione herbicides, used for the control of many monocotyledons species. Tralkoxydim is an alkyl ketone herbicide. It works as an ACCase inhibitor. Tralkoxydim is applied to actively growing weeds in wheat and barley to control wild oats, green foxtail, yellow foxtail, annual ryegrass (Italian) and persian darnel.
TRAM-34 is a membrane-permeable inhibitor of the intermediate-conductance calcium-activated potassium channel (IKCa1/KCa3.1). It blocks IKCa1 (Kds = 20 and 25 nM for the cloned and native channel in COS-7 cells and human T lymphocytes, respectively) with 200- to 1,500-fold selectivity for IKCa1 over Kv (Kv1.1-Kv1.5, Kv3.1, Kv4.2), Kir2.1, BKCa (Slo), SKCa (rSKCa2, hSKCa2, hSKCa3), native SKCa, and CRAC in Jurkat T cells, as well as sodium and chloride channels. It also inhibits nonselective lysophosphatidylcholine-induced cation currents (IC50 = 38 nM). TRAM-34 suppresses reactivation of human-derived T lymphocytes stimulated with anti-CD3 antibody after an initial pretreatment to upregulate IKCa1 channels (mean EC50s = 295 and 910 nM from sensitive and less sensitive human donors, respectively). It does not reduce viability of human T lymphocytes at a concentration of 5 μM over 48 hours incubation. In vitro, TRAM-34 (10-40 μM) inhibits proliferation of human endometrial cancer cells and induces cell cycle arrest at the G0/G1 phase. It also inhibits proliferation of LNCaP and PC3 prostate cancer cells and proliferation induced by epidermal growth factor (EGF) in smooth muscle A7r5 cells (IC50 = 8 nM). In vivo, TRAM-34 (120 mg/kg per day) reduces intimal hyperplasia by approximately 40% after 1, 2, and 6 weeks in a rat model of balloon catheter injury. TRAM-34 (30 μM) treatment of HEC-1-A cells prior to flank implantation into nude mice slows tumor growth in vivo. TRAM-34 blocks intermediate conductance calcium-activated potassium channel IKCa1 with a Kd of 20nM and exhibits exquisite selectivity for the channel. TRAM-34 is a highly selective blocker of intermediate conductance Ca2+-activated K+ channels (KCa3.1) (Kd = 20 nM). Exhibits 200-1500-fold selectivity over KV, BKCa, KCa2, Na+, CRAC and Cl- channels. Suppresses the reactivation of lymphocytes by mitogenic stimuli, and does not block cytochrome P450.